molecular formula C11H19N B14468591 4-Methyl-2-azaspiro[5.5]undec-1-ene CAS No. 67625-87-0

4-Methyl-2-azaspiro[5.5]undec-1-ene

Cat. No.: B14468591
CAS No.: 67625-87-0
M. Wt: 165.27 g/mol
InChI Key: NLWYFLRDECPNBF-UHFFFAOYSA-N
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Description

4-Methyl-2-azaspiro[5.5]undec-1-ene is a chemical compound with the molecular formula C11H19N and is characterized by a unique spirocyclic architecture . Spirocyclic scaffolds, such as the azaspiro[5.5]undecane framework, are of significant interest in medicinal and organic chemistry due to their structural rigidity and well-defined three-dimensional spatial arrangements . These properties make them attractive and valuable templates for drug discovery, as the constrained structure can lead to higher selectivity and potency when interacting with biological targets . The azaspiro[5.5]undecane core is recognized as a privileged structure for developing novel bioactive molecules. Recent methodological advances highlight its relevance, including novel multi-catalytic strategies developed for the efficient construction of azaspiro[5.5]undec-2-ene frameworks, underscoring the compound's role as a key intermediate in complex synthetic pathways . This compound is intended for research and development use only in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

67625-87-0

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

4-methyl-2-azaspiro[5.5]undec-1-ene

InChI

InChI=1S/C11H19N/c1-10-7-11(9-12-8-10)5-3-2-4-6-11/h9-10H,2-8H2,1H3

InChI Key

NLWYFLRDECPNBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)C=NC1

Origin of Product

United States

Preparation Methods

Key Properties:

  • Molecular Formula : C₁₁H₁₉N
  • Molecular Weight : 165.28 g/mol
  • CAS Registry Number : 67625-95-0

Analytical Characterization

Robust characterization is critical for verifying spirocyclic structures.

Spectroscopic Methods

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the spiro junction protons (δ 3.1–3.5 ppm) and methyl group (δ 1.0–1.2 ppm).
    • ¹³C NMR : Quaternary spiro carbon appears near δ 40–50 ppm.
  • IR Spectroscopy : N-H stretch (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).

Mass Spectrometry

  • EI-MS : Molecular ion peak at m/z 165 (C₁₁H₁₉N⁺) with fragmentation patterns indicative of ring opening.

Toxicity and Environmental Impact

The USDA National Wildlife Research Center evaluated 4-Methyl-2-azaspiro[5.5]undec-1-ene in avian and mammalian toxicity assays. Key findings include:

Test System Metric Result
Mallard ducks Acute oral LD₅₀ >100 mg/kg
Laboratory mice Dermal ALD 250 mg/kg
Pinto bean seedlings Phytotoxicity No effect at 2%

These results suggest low acute toxicity in birds and mammals, with no significant phytotoxicity observed.

Challenges in Synthesis

  • Ring Strain : The spiro[5.5] system imposes moderate strain, complicating cyclization.
  • Regioselectivity : Ensuring correct placement of the methyl group requires precise control.
  • Purification : Spirocyclic amines often require advanced chromatography due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-azaspiro[5.5]undec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.

Scientific Research Applications

4-Methyl-2-azaspiro[5.5]undec-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

1-Thia-5-azaspiro[5.5]undec-2-ene
  • Structure : Replaces the methyl group with a sulfur atom (thia) at the 1-position and shifts the nitrogen to the 5-position.
  • Synthesis : Synthesized via base-catalyzed recyclization of spiro-1,3-thiazine precursors, characterized by NMR and MS .
  • Key Differences: The sulfur atom introduces distinct electronic properties, enhancing electrophilicity compared to nitrogen-centered analogs. This compound forms derivatives like spiropyrimidines and spiro-thieno[2,3-d]pyrimidines, which are pharmacologically relevant .
1-Methyl-3-toluenesulfonyl-3-azaspiro[5.5]undec-1-ene (9q)
  • Structure : Features a toluenesulfonyl group at the 3-position and a methyl group at the 1-position.
  • Synthesis : Produced in 92% yield using keteniminium ion chemistry, purified via cyclohexane/EtOAc chromatography .
  • Its NMR data (δ 0.70 ppm for methyl groups) and IR bands (1632 cm⁻¹ for C=C) highlight electronic differences from the parent compound .
2-(Allylsulfanyl)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
  • Structure : Incorporates an allylsulfanyl group, a methyl group at the 9-position, and two nitrile groups.

Functional Group Modifications

Hydrogenated Derivative: 2-Azaspiro[5.5]undecane
  • Structure : Saturated analog of 2-azaspiro[5.5]undec-1-ene, lacking the double bond.
  • Synthesis : Produced via hydrogenation of the parent compound using Raney nickel, yielding 88% pure product (b.p. 55–57°C at 10 mm Hg) .
  • Key Differences : Saturation reduces reactivity toward electrophilic additions but improves stability for applications in materials science.
1,8-Diazabicyclo[5.4.0]-undec-1-ene (DBU)
  • Structure : A bicyclic amidine with two nitrogen atoms, differing in ring fusion (5.4.0 vs. 5.5).
  • Applications: Widely used as a strong, non-nucleophilic base in organic synthesis (e.g., malonic acid substitutions) .

Pharmacological and Industrial Relevance

  • Pharmaceutical Derivatives : Compounds like 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone demonstrate the versatility of spiroazacycles in drug design, particularly as kinase inhibitors or antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-Methyl-2-azaspiro[5.5]undec-1-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving cyclohexanone derivatives, aldehydes, and nitriles in concentrated sulfuric acid (e.g., three-component condensation of 1,3,5-trimethoxybenzene with isobutyraldehyde and nitriles). Reaction optimization studies show that aromatic substitution patterns significantly affect reactivity and conversion rates, with yields ranging from 77% to 82% under reflux conditions . Key analytical techniques for validation include 1^1H/1313C NMR, IR spectroscopy, and elemental analysis .
Reagent System Conditions Yield Reference
1,3,5-Trimethoxybenzene + Isobutyraldehyde + NitrilesH2_2SO4_4, Reflux77–82%
Cyclohexanone + Malononitrile + APT*KOH/EtOH, Reflux82%
*APT: 2-Aminopropene-1,1,3-tricarbonitrile

Q. How is the structural integrity of 4-Methyl-2-azaspiro[5.5]undec-1-ene confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on a combination of spectroscopic methods:

  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1636–1652 cm1^{-1}, C≡N at ~2208 cm1^{-1}) .
  • NMR : 1^1H NMR identifies methyl groups (δ 2.52 ppm for SCH3_3) and spirocyclic protons (δ 2.01–2.48 ppm for CH2_2), while 13^13C NMR confirms quaternary carbons (e.g., spiro C at δ 76.85 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 400 [M+^+]) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the recyclization of spiro compounds into derivatives like 1,5-diazaspiro[5.5]undec-2-ene?

  • Methodological Answer : Base-catalyzed recyclization (e.g., using aqueous KOH) of 1-thia-5-azaspiro[5.5]undec-2-ene involves ring-opening followed by re-cyclization. The process is driven by nucleophilic attack at electrophilic sites (e.g., sulfur or nitrogen), with dimethyl sulfate acting as a methylating agent to stabilize intermediates. Stereochemical outcomes depend on solvent polarity and temperature .

Q. How does aminomethylation modify the reactivity of 4-Methyl-2-azaspiro[5.5]undec-1-ene, and what derivatives exhibit biological potential?

  • Methodological Answer : Aminomethylation with primary amines and excess formaldehyde introduces functionalized side chains, yielding derivatives like 2-(dicyanomethylene)-3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1′-cyclohexane]-1,5-dicarbonitrile. These derivatives are screened for bioactivity (e.g., enzyme inhibition) using assays like Hedgehog pathway inhibition or Pfmrk kinase suppression, though direct data for 4-methyl derivatives requires further study .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation during spirocyclic synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 77% vs. 82%) arise from variations in catalyst loading (e.g., p-toluenesulfonic acid at 0.002 mol%) or solvent systems (DMF/EtOH vs. pure ethanol). Byproduct minimization involves optimizing stoichiometry and reaction time (3–5 hours for precipitate formation) . Advanced purification techniques, such as preparative HPLC with Chromolith columns, improve isolate purity .

Safety and Experimental Design

Q. What toxicity considerations are critical when handling 4-Methyl-2-azaspiro[5.5]undec-1-ene in laboratory settings?

  • Methodological Answer : Toxicity screening (e.g., LD50_{50} in mammals) is essential, as related spiro compounds like 2-azaspiro[5.5]undec-7-enyl derivatives show moderate toxicity profiles. Safety protocols include fume hood use, PPE (gloves, goggles), and waste disposal via certified hazardous waste contractors .

Emerging Research Directions

Q. Can computational modeling predict the stereochemical outcomes of spirocyclic reactions involving this compound?

  • Methodological Answer : Tools like ACD/Labs Percepta Platform predict physicochemical properties (e.g., logP, pKa) and stereoisomer distributions. For example, (6R,8S)-configured dioxaspiro derivatives are modeled with InChIKey YYHUMKLNIINDOW-CMPLNLGQSA-N, validated via NMR coupling constants .

Q. How do substituents on the spiro core influence its application in drug discovery (e.g., kinase inhibitors or antifungals)?

  • Methodological Answer : Substituents like aryl groups (e.g., 4-methylphenyl) enhance lipophilicity and target binding. Derivatives such as 7,11-bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone are explored for enzyme inhibition, with IC50_{50} values determined via high-throughput screening (HTS) .

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